1-(3-Fluoro-2-iodophenyl)propan-2-one

Medicinal Chemistry Organic Synthesis Cross-Coupling

1-(3-Fluoro-2-iodophenyl)propan-2-one (CAS 1804174-90-0) is a halogenated propiophenone derivative with the molecular formula C9H8FIO and a molecular weight of 278.06 g/mol. The compound features a unique ortho-disubstituted aromatic ring bearing a fluorine atom at the 3-position and an iodine atom at the 2-position, adjacent to a propan-2-one side chain.

Molecular Formula C9H8FIO
Molecular Weight 278.06 g/mol
Cat. No. B14050331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluoro-2-iodophenyl)propan-2-one
Molecular FormulaC9H8FIO
Molecular Weight278.06 g/mol
Structural Identifiers
SMILESCC(=O)CC1=C(C(=CC=C1)F)I
InChIInChI=1S/C9H8FIO/c1-6(12)5-7-3-2-4-8(10)9(7)11/h2-4H,5H2,1H3
InChIKeyQPXUKKCCRUFPEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Fluoro-2-iodophenyl)propan-2-one: Key Physicochemical and Structural Attributes for Medicinal Chemistry and Organic Synthesis


1-(3-Fluoro-2-iodophenyl)propan-2-one (CAS 1804174-90-0) is a halogenated propiophenone derivative with the molecular formula C9H8FIO and a molecular weight of 278.06 g/mol [1]. The compound features a unique ortho-disubstituted aromatic ring bearing a fluorine atom at the 3-position and an iodine atom at the 2-position, adjacent to a propan-2-one side chain . Its predicted physicochemical properties include a boiling point of 282.9±25.0 °C and a density of 1.714±0.06 g/cm³ . This compound is primarily utilized as a versatile building block in synthetic organic chemistry, where the iodine atom serves as an excellent leaving group for metal-catalyzed cross-coupling reactions, while the fluorine substituent imparts beneficial electronic effects and can enhance metabolic stability in derived pharmaceutical candidates .

Why Substituting 1-(3-Fluoro-2-iodophenyl)propan-2-one with Other Haloaryl Ketones Compromises Reactivity, Selectivity, and Downstream Application Performance


In medicinal chemistry and organic synthesis, the precise substitution pattern on an aryl halide building block is a critical determinant of reaction outcome. 1-(3-Fluoro-2-iodophenyl)propan-2-one occupies a specific reactivity niche that is not adequately addressed by simple analogs such as the corresponding bromo-, chloro-, or regioisomeric iodo-compounds. The combination of an ortho-iodine substituent—known for superior oxidative addition rates in palladium-catalyzed cross-couplings relative to bromine or chlorine [1]—with a meta-fluorine atom, which imparts a unique electronic environment and potential metabolic benefits, creates a distinct synthetic handle. Generic substitution with a less reactive halide (e.g., bromide) or a regioisomer (e.g., 1-(3-fluoro-2-iodophenyl)propan-1-one) can lead to significantly slower reaction kinetics, lower yields, or the formation of undesired byproducts, ultimately derailing complex multi-step syntheses. The following evidence-based guide quantifies these key differentiators to inform rigorous scientific selection.

Quantitative Evidence Guide: Verifiable Differentiation of 1-(3-Fluoro-2-iodophenyl)propan-2-one from its Closest Analogs


Superior Reactivity in Palladium-Catalyzed Cross-Coupling: Iodoarene vs. Bromoarene Leaving Group

The iodine atom in 1-(3-Fluoro-2-iodophenyl)propan-2-one provides a significant kinetic advantage in palladium-catalyzed cross-coupling reactions compared to its bromo- analog, 1-(3-fluoro-2-bromophenyl)propan-2-one. The rate-determining oxidative addition step is consistently faster for aryl iodides due to the weaker C-I bond (bond dissociation energy ~65 kcal/mol) compared to the C-Br bond (~81 kcal/mol) [1]. This translates to higher yields and shorter reaction times under milder conditions, which is critical for complex, late-stage functionalization of delicate molecular scaffolds. For instance, in Suzuki-Miyaura couplings, iodoarenes typically achieve >90% conversion at room temperature within 1-2 hours, whereas the corresponding bromoarenes often require elevated temperatures (>80°C) and extended reaction times (12-24 hours) to reach comparable conversion [2].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Enhanced Metabolic Stability: Fluorine Substitution vs. Non-Fluorinated Analogs

The presence of the 3-fluoro substituent on the phenyl ring of 1-(3-Fluoro-2-iodophenyl)propan-2-one is a strategic design element that confers a significant advantage in drug discovery programs. Fluorine is a well-established bioisostere for hydrogen, often increasing metabolic stability by blocking cytochrome P450-mediated oxidation at the substituted position. A meta-analysis of microsomal stability data across numerous drug-like scaffolds indicates that the introduction of a single fluorine atom at a metabolically labile site (such as the para position relative to a ketone) can increase the half-life (t½) in human liver microsomes by an average of 2- to 5-fold compared to the non-fluorinated parent [1]. While specific microsomal stability data for the title compound itself is not publicly available, the established class-level effect is highly applicable. A direct comparator, 1-(2-iodophenyl)propan-2-one, lacks this fluorine atom and is therefore predicted to be more susceptible to oxidative metabolism, leading to shorter in vivo half-life and potentially lower exposure for any derived drug candidate [2].

Drug Discovery Medicinal Chemistry ADME

Regioisomeric Precision: Propan-2-one vs. Propan-1-one Scaffold for Targeted Derivatization

The specific positioning of the ketone functionality on the propyl chain is a critical differentiator between 1-(3-Fluoro-2-iodophenyl)propan-2-one and its regioisomer, 1-(3-fluoro-2-iodophenyl)propan-1-one. The propan-2-one isomer places the carbonyl group two carbons away from the aromatic ring, creating a distinct spatial and electronic profile that influences the geometry and reactivity of subsequent derivatives. This is in contrast to the propan-1-one isomer, where the carbonyl is directly adjacent to the ring. For structure-activity relationship (SAR) studies, this two-carbon spacer can be essential for achieving optimal fit within a target protein's binding pocket. The propan-2-one scaffold also offers a unique set of transformations (e.g., reductive amination to yield branched amines, or α-alkylation) that are sterically and electronically distinct from those accessible with the benzylic ketone of the propan-1-one isomer [1]. This difference is not merely academic; the procurement of the correct regioisomer is paramount to the success of a pre-defined synthetic route.

Organic Synthesis Medicinal Chemistry SAR Studies

Optimal Deployment Scenarios for 1-(3-Fluoro-2-iodophenyl)propan-2-one in Medicinal Chemistry and Advanced Organic Synthesis


Efficient Construction of Biaryl and Alkynyl Architectures via Palladium-Catalyzed Cross-Coupling

This compound is the reagent of choice when a synthetic sequence demands a rapid, high-yielding Suzuki-Miyaura, Sonogashira, or other Pd-catalyzed cross-coupling at a congested ortho position. The superior reactivity of the C-I bond, as established in Section 3, ensures efficient coupling with boronic acids or terminal alkynes under mild conditions, preserving sensitive functionalities elsewhere in the molecule. This is particularly valuable in the late-stage functionalization of advanced pharmaceutical intermediates, where minimizing harsh conditions is paramount [1].

Design and Synthesis of Metabolically Stabilized Drug Candidates and Chemical Probes

In medicinal chemistry programs targeting lead optimization, 1-(3-Fluoro-2-iodophenyl)propan-2-one serves as a privileged building block for introducing a fluorinated aromatic motif. As detailed in Section 3, the presence of fluorine is a validated strategy for improving metabolic stability. Researchers should select this compound when their SAR exploration requires mitigating oxidative metabolism at the phenyl ring while simultaneously installing a versatile iodine handle for further diversification [2]. This dual functionality streamlines the creation of focused libraries of fluorinated analogs.

Precise Structure-Activity Relationship (SAR) Exploration Requiring a Two-Carbon Spacer

When a binding hypothesis or molecular modeling suggests that a two-carbon spacer between the aromatic core and a basic amine or other functional group is optimal for target engagement, 1-(3-Fluoro-2-iodophenyl)propan-2-one is the essential starting material. As argued in Section 3, the propan-2-one regioisomer is not interchangeable with the propan-1-one analog. Its procurement is therefore mandatory for any SAR study designed to test the spatial and conformational effects conferred by this specific linker length [3]. Use of the incorrect regioisomer would invalidate the entire series.

Accessing Sterically Demanding Ortho-Substituted Derivatives via Sequential Functionalization

The unique ortho-iodo/meta-fluoro substitution pattern of this compound provides a well-defined platform for sequential derivatization. The highly reactive ortho-iodine can be selectively coupled first (e.g., via Suzuki reaction) to install a bulky aryl or heteroaryl group. The resulting ortho-substituted biaryl, with a meta-fluorine atom, can then undergo further transformations at the ketone moiety (e.g., reductive amination, Grignard addition) or, if desired, subsequent functionalization at the remaining aromatic positions. This precise control is difficult to achieve with less differentiated dihaloarenes [1].

Quote Request

Request a Quote for 1-(3-Fluoro-2-iodophenyl)propan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.